molecular formula C19H18Cl2N2O4S B13935146 3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid CAS No. 533919-33-4

3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid

Cat. No.: B13935146
CAS No.: 533919-33-4
M. Wt: 441.3 g/mol
InChI Key: ACVVXEXREUPXMG-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C19H18Cl2N2O4S. It is characterized by the presence of dichlorobenzoic acid and a benzoylcarbamothioylamino group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoic acid, which is then reacted with 4-(2-methylpropoxy)benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with thiourea to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzoic acid: A simpler analog with similar structural features.

    4-(2-Methylpropoxy)benzoic acid: Shares the benzoyl group but lacks the dichloro and carbamothioylamino groups.

    Thiourea derivatives: Compounds with similar thiourea functionality.

Uniqueness

3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is unique due to its combination of dichloro, benzoyl, and carbamothioylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

533919-33-4

Molecular Formula

C19H18Cl2N2O4S

Molecular Weight

441.3 g/mol

IUPAC Name

3,5-dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H18Cl2N2O4S/c1-10(2)9-27-13-5-3-11(4-6-13)17(24)23-19(28)22-16-14(18(25)26)7-12(20)8-15(16)21/h3-8,10H,9H2,1-2H3,(H,25,26)(H2,22,23,24,28)

InChI Key

ACVVXEXREUPXMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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